N-Hydroxy-2,2-dimethyldodecanamide
Description
N-Hydroxy-2,2-dimethyldodecanamide is a dodecanamide derivative featuring a hydroxyl group (-OH) and two methyl (-CH₃) substituents at the second carbon of the alkyl chain. The structural combination of a long alkyl chain (12 carbons) with branching and polar functional groups likely influences its physicochemical properties, such as solubility and metabolic stability.
Properties
CAS No. |
60631-05-2 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
N-hydroxy-2,2-dimethyldodecanamide |
InChI |
InChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-11-12-14(2,3)13(16)15-17/h17H,4-12H2,1-3H3,(H,15,16) |
InChI Key |
OLVPZKMXZBVFAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)(C)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,2-dimethyldodecanamide typically involves the reaction of 2,2-dimethyldodecanoic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxamic acid group. The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2,2-dimethyldodecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amides, amines
Substitution: Various substituted hydroxamic acid derivatives
Scientific Research Applications
N-Hydroxy-2,2-dimethyldodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its metal-chelating properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its anticancer properties, as hydroxamic acids are known to inhibit histone deacetylases (HDACs).
Industry: Utilized in the formulation of metal ion chelators and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-2,2-dimethyldodecanamide involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloproteases and other metal-dependent enzymes, leading to inhibition of their activity. The compound binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of key structural analogs is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| This compound | C₁₄H₂₉NO₂* | ~243 (calculated) | 2,2-dimethyl, N-hydroxy | Documented in solubility studies |
| RIPA-56 (N-Hydroxy-2,2-dimethyl-N-(phenylmethyl)butanamide) | C₁₃H₁₉NO₂ | 221.3 | 2,2-dimethyl, phenylmethyl | ≥98% purity; metabolically stable |
| N-(2-Hydroxyethyl)dodecanamide | C₁₄H₂₉NO₂ | Not provided | 2-hydroxyethyl | Limited data available |
| N-(2-Hydroxy-2-methylpropyl)dodecanamide | C₁₆H₃₃NO₂ | 271.44 | 2-hydroxy-2-methylpropyl | Commercial availability noted |
| N-[2-(Dimethylamino)ethyl]-N-methyldodecanamide | C₁₇H₃₆N₂O | 296.5 (calculated) | dimethylaminoethyl, methyl | Supplier data available |
*Calculated based on assumed formula.
Key Observations:
- Chain Length and Branching : this compound and its analogs vary in alkyl chain length (C12 to C16) and substituent bulk. Longer chains (e.g., dodecanamide derivatives) may enhance lipophilicity, while shorter chains (e.g., butanamide in RIPA-56) improve solubility .
- For instance, RIPA-56’s phenylmethyl group and compact structure contribute to its high metabolic stability .
Stability and Toxicity
- Toxicity : Safety Data Sheets (SDS) for structurally similar dodecanamides (e.g., N-2-propynyl derivatives) indicate acute oral toxicity (Category 4) and skin irritation risks . However, toxicity data for this compound remain undocumented.
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